5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride
Description
5-(2-Methylphenyl)-1,2-oxazole-3-carbonyl chloride is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 2-methylphenyl group and at position 3 with a carbonyl chloride (-COCl) group. This compound is highly reactive due to the electrophilic carbonyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly for constructing amides, esters, and other acylated derivatives in pharmaceuticals and agrochemicals . Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.45 g/mol. The ortho-substituted methylphenyl group introduces steric hindrance, which can influence reaction kinetics and regioselectivity.
Properties
IUPAC Name |
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-6-9(11(12)14)13-15-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZYHCZUNMSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NO2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2-methylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which then undergoes cyclization to yield the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Oxazole Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Formed from coupling reactions involving the aromatic ring.
Scientific Research Applications
The compound 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride is a notable member of the oxazole family, characterized by its unique chemical structure that includes an oxazole ring. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Below is a comprehensive overview of its applications, supported by relevant data tables and case studies.
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis. It can undergo nucleophilic substitution reactions to form more complex heterocyclic compounds. This property is particularly valuable in medicinal chemistry for developing new drugs.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains suggest potent activity comparable to established antibiotics.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies suggest it modulates enzymes involved in inflammatory pathways, indicating therapeutic applications for conditions like arthritis.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways.
Pharmaceutical Development
The compound's derivatives are being explored for their potential as drug candidates targeting various diseases due to their biological activities. Research is ongoing to elucidate their mechanisms and optimize their efficacy.
Antibacterial Study
A study evaluating the antibacterial efficacy against Staphylococcus aureus found MIC values suggesting strong antibacterial properties, making it a candidate for further development as an antibiotic.
Cancer Research
In a screening of various compounds against human cancer cell lines, derivatives of this compound exhibited potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride depends on its specific application. In general, the compound can interact with biological targets through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride and analogous compounds:
Reactivity and Steric Effects
- Carbonyl Chloride vs. Carbaldehyde : While both functional groups are electrophilic, the carbonyl chloride in the main compound enables rapid nucleophilic acyl substitution (e.g., with amines or alcohols), whereas the carbaldehyde in 5-chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde facilitates condensation reactions (e.g., Schiff base formation) .
- Substituent Bulk : The 2-methylphenyl group in the main compound imposes greater steric hindrance compared to the isopropyl group in 5-isopropyl-1,2-oxazole-3-carbonyl chloride. This hindrance can slow reaction rates but improve selectivity in crowded environments .
- Aromatic Systems : The dihydrobenzofuran substituent in 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride adds a fused aromatic ring, enhancing π-stacking interactions and stability in solid-state applications .
Research Findings and Industrial Relevance
- Purity and Handling : Commercial samples of these compounds (e.g., from CymitQuimica and Hairui Chem) typically have purities ≥95%, with strict storage guidelines (e.g., dry, inert atmospheres) to prevent hydrolysis of the carbonyl chloride .
- Synthetic Utility : The main compound’s ortho-methyl group has been shown to direct electrophilic substitutions meta to itself in follow-up reactions, a feature exploited in regioselective synthesis .
Biological Activity
5-(2-Methylphenyl)-1,2-oxazole-3-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses the mechanisms through which it exerts these effects. Additionally, relevant case studies and research findings are presented to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a unique oxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of the 2-methylphenyl group significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Notably, it has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to arrest the cell cycle at the G2/M phase, indicating potential use in cancer therapy .
- Inhibition of Tubulin Polymerization : Some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole ring may interact with enzymes involved in disease pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways critical in disease progression .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying MIC values .
- Anticancer Evaluation : Another investigation focused on the anticancer properties revealed that certain derivatives could significantly reduce cell viability in human cancer cell lines, showing IC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
